molecular formula C23H35N5O2 B5625846 3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone

3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone

Cat. No. B5625846
M. Wt: 413.6 g/mol
InChI Key: KBCTZVLAUVPAMM-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include piperazine, 1,4-diazepane, and related heterocyclic structures, which are often explored for their biological activities and potential applications in drug development. These compounds are characterized by their unique molecular scaffolding, which allows for diverse chemical reactions and interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including cycloaddition, reductive opening of lactone-bridged adducts, and molecular simplification strategies from more complex bicyclic systems. For example, the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, as potential substance P antagonists, involves cycloaddition followed by reductive opening of the adducts (Wu et al., 2000). Similarly, the generation of 1,4-diazepane annulated beta-lactams from 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones highlights a method for synthesizing piperazine and 1,4-diazepane derivatives (Van Brabandt et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a variety of functional groups and stereochemical arrangements that can influence their biological activity. The synthesis and study of compounds like 1,4-diazabicyclo[4.3.0]nonan-9-ones and their piperazine derivatives reveal the importance of specific substituents and molecular simplification in maintaining or enhancing nootropic activity (Manetti et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of compounds containing piperazine and 1,4-diazepane structures often involves interactions with various biological targets. For instance, the synthesis of σ receptor ligands based on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) derivatives showcases the exploration of chemical modifications to improve biological relevance and reduce lipophilicity for potential therapeutic applications (Abate et al., 2011).

properties

IUPAC Name

3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O2/c29-22(27-12-5-11-26(14-15-27)20-7-2-1-3-8-20)16-21-23(30)25-10-13-28(21)18-19-6-4-9-24-17-19/h4,6,9,17,20-21H,1-3,5,7-8,10-16,18H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCTZVLAUVPAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCN(CC2)C(=O)CC3C(=O)NCCN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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